4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one
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Overview
Description
4-Chloro-5-((4-fluorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a fluorobenzyl group, and a hexyl chain attached to a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a base.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions using 4-fluorobenzyl halides.
Chlorination: The final chlorination step can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((4-fluorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-5-((4-fluorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-((4-methylbenzyl)oxy)-2-hexylpyridazin-3(2H)-one
- 4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one
- 4-Chloro-5-((4-bromobenzyl)oxy)-2-hexylpyridazin-3(2H)-one
Uniqueness
4-Chloro-5-((4-fluorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
88094-44-4 |
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Molecular Formula |
C17H20ClFN2O2 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3-one |
InChI |
InChI=1S/C17H20ClFN2O2/c1-2-3-4-5-10-21-17(22)16(18)15(11-20-21)23-12-13-6-8-14(19)9-7-13/h6-9,11H,2-5,10,12H2,1H3 |
InChI Key |
AESNMOWHKGEEJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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